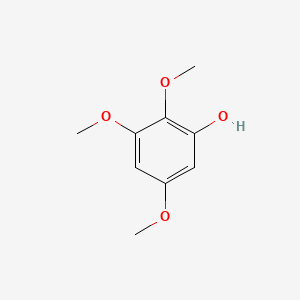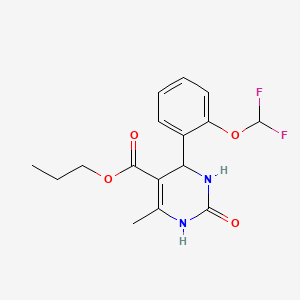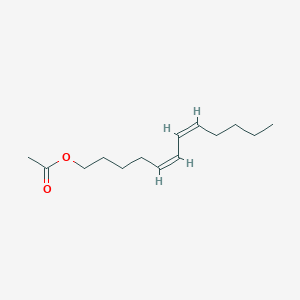
5Z,7Z-Dodecadienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5Z,7Z-Dodecadienyl acetate: is a carboxylic ester with the molecular formula C14H24O2. It is characterized by its two conjugated double bonds located at the 5th and 7th positions of the dodecadienyl chain, and an acetate group at the terminal end. This compound is often studied for its role in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5Z,7Z-Dodecadienyl acetate typically involves the esterification of 5Z,7Z-Dodecadien-1-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the dodecadienyl chain through a series of coupling reactions, followed by selective hydrogenation and esterification steps to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5Z,7Z-Dodecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the dodecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated dodecyl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Epoxides and diols: from oxidation reactions.
Saturated dodecyl acetate: from reduction reactions.
Amines or alcohol derivatives: from substitution reactions.
Applications De Recherche Scientifique
5Z,7Z-Dodecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and conjugated diene reactions.
Biology: Investigated for its role as a pheromone in insect communication, particularly in moth species.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 5Z,7Z-Dodecadienyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a signaling cascade that results in behavioral responses. In chemical reactions, the conjugated double bonds and ester group facilitate various transformations through electrophilic and nucleophilic interactions.
Comparaison Avec Des Composés Similaires
- 5E,7Z-Dodecadienyl acetate
- 5Z,7E-Dodecadienyl acetate
- 7E,9Z-Dodecadienyl acetate
Comparison: 5Z,7Z-Dodecadienyl acetate is unique due to its specific double bond configuration (Z,Z), which influences its reactivity and interaction with biological targets. In contrast, other isomers like 5E,7Z-Dodecadienyl acetate have different double bond configurations (E,Z), leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C14H24O2 |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[(5Z,7Z)-dodeca-5,7-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6-,9-8- |
Clé InChI |
LILNZTGQAGPWKK-JPDBVBESSA-N |
SMILES isomérique |
CCCC/C=C\C=C/CCCCOC(=O)C |
SMILES canonique |
CCCCC=CC=CCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


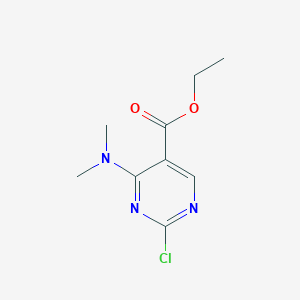
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
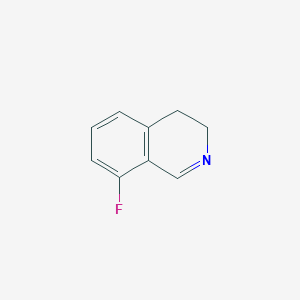
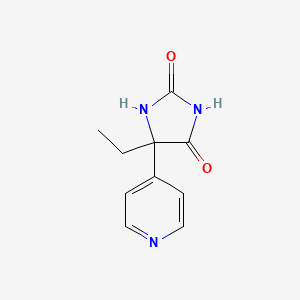

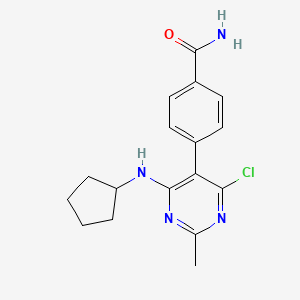
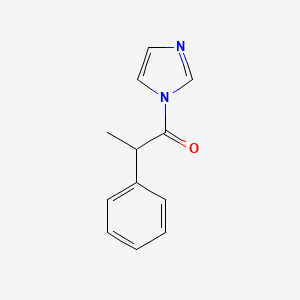

![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
